Methyl(2-methylphenyl)diphenylphosphanium bromide
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Overview
Description
Methyl(2-methylphenyl)diphenylphosphanium bromide is a quaternary phosphonium salt. It is characterized by the presence of a phosphorus atom bonded to three phenyl groups and one methyl group, with a bromide ion as the counterion. This compound is of interest due to its applications in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2-methylphenyl)diphenylphosphanium bromide typically involves the reaction of triphenylphosphine with methyl bromide in the presence of a base. The reaction proceeds via nucleophilic substitution, where the phosphorus atom in triphenylphosphine attacks the methyl group in methyl bromide, resulting in the formation of the quaternary phosphonium salt.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl(2-methylphenyl)diphenylphosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, cyanides, and alkoxides can be used under mild conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Methyl(2-methylphenyl)diphenylphosphanium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction for the synthesis of alkenes.
Biology: The compound can be used to study the effects of phosphonium salts on biological systems.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl(2-methylphenyl)diphenylphosphanium bromide involves the formation of a phosphonium ion, which can act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
Methyltriphenylphosphonium bromide: Similar in structure but with a different substitution pattern.
Tetraphenylphosphonium bromide: Another quaternary phosphonium salt with four phenyl groups.
Uniqueness
Methyl(2-methylphenyl)diphenylphosphanium bromide is unique due to the presence of the 2-methylphenyl group, which can influence the reactivity and selectivity of the compound in various chemical reactions. This structural feature can lead to different reaction pathways and products compared to other phosphonium salts.
Properties
CAS No. |
61249-27-2 |
---|---|
Molecular Formula |
C20H20BrP |
Molecular Weight |
371.2 g/mol |
IUPAC Name |
methyl-(2-methylphenyl)-diphenylphosphanium;bromide |
InChI |
InChI=1S/C20H20P.BrH/c1-17-11-9-10-16-20(17)21(2,18-12-5-3-6-13-18)19-14-7-4-8-15-19;/h3-16H,1-2H3;1H/q+1;/p-1 |
InChI Key |
WORPHMCFLVBBGD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1[P+](C)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
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